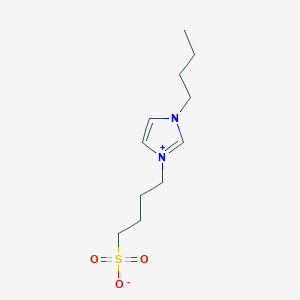
Heptyl-beta-D-glucopyranoside
Übersicht
Beschreibung
Heptyl-beta-D-glucopyranoside is a non-ionic detergent . It is useful for the solubilization of membrane-bound proteins and the preparation of lipid vesicles . Its empirical formula is C13H26O6 .
Molecular Structure Analysis
Heptyl-beta-D-glucopyranoside has a molecular weight of 278.34 g/mol . Its molecular formula is C13H26O6 . The structure comprises a heptyl group (seven carbon aliphatic chain) attached to a glucose molecule .Chemical Reactions Analysis
Heptyl-beta-D-glucopyranoside is involved in the hydrolysis reactions catalyzed by β-glucosidases . These enzymes hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides .Physical And Chemical Properties Analysis
Heptyl-beta-D-glucopyranoside has an optical activity of [α]20/D −33±2°, c = 5% in H2O . It is a non-ionic compound with a molecular weight of 278.34 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Heptyl-beta-D-glucopyranoside has been used in the synthesis of various beta-glucosides, demonstrating the potential of disaccharide phosphorylases in glycosylation towards small organic compounds. The synthesis of hexyl, heptyl, octyl, and other beta-D-glucopyranosides has been confirmed through methods like nuclear magnetic resonance spectroscopy and mass spectrometry. The stability and efficiency of biocatalysts like cellobiose phosphorylase in these synthesis processes have been significantly improved through various techniques (Winter et al., 2015).
Crystallography and Thermotropic Properties
Studies have also explored the crystallography and thermotropic properties of alkyl beta-D-glucopyranosides, including heptyl-beta-D-glucopyranoside. These studies focus on understanding the crystal formation, stability of hydrates, and thermotropic properties of alpha and beta glucopyranosides, contributing significantly to the field of carbohydrate research (Adasch et al., 1998).
Biological Studies
In biological studies, heptyl-beta-D-glucopyranoside has been used as a competitive inhibitor in research related to the Na+-dependent D-glucose cotransporter in the small intestine brush-border membrane. This application provides insights into the interactions between detergents and D-glucose, as well as their selectivity effects on amino acid uptake (Vincenzini et al., 1987).
Glycolipids and Stability
Research involving glycolipids, such as heptyl-beta-D-glucopyranoside, has investigated their effects on the stability and electrophoretic mobility of vesicles formed by fatty acids like decanoic acid. This work contributes to understanding the interactions between glycolipids and fatty acids, which is crucial in the study of biological membranes and vesicle formation (Ahmad et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYWHLDTIVRJT-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl-beta-D-glucopyranoside | |
CAS RN |
78617-12-6 | |
| Record name | Heptyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptyl glucoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HEPTYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















